4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile
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Overview
Description
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile is an organic compound belonging to the dihydropyridine family Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers
Preparation Methods
The synthesis of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile typically involves multi-component reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia . The reaction conditions often include ethanol as a solvent and a temperature of around 80°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while substitution can introduce a wide range of functional groups.
Scientific Research Applications
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile involves its interaction with molecular targets such as voltage-gated L-type calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure . This mechanism is similar to that of other dihydropyridines used as calcium channel blockers.
Comparison with Similar Compounds
4,5-Dimethyl-3,6-dihydropyridine-1,2,2-tricarbonitrile can be compared with other dihydropyridines such as:
- Nifedipine
- Amlodipine
- Nicardipine
These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties .
Properties
CAS No. |
117668-92-5 |
---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
3,4-dimethyl-2,5-dihydropyridine-1,6,6-tricarbonitrile |
InChI |
InChI=1S/C10H10N4/c1-8-3-10(5-11,6-12)14(7-13)4-9(8)2/h3-4H2,1-2H3 |
InChI Key |
BIRNPBNRQZAXOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CN(C(C1)(C#N)C#N)C#N)C |
Origin of Product |
United States |
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